molecular formula C18H16ClFN2O2S B2680121 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851800-12-9

2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2680121
CAS No.: 851800-12-9
M. Wt: 378.85
InChI Key: MEBNYTDZKRNGJB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic chemical scaffold designed for research purposes in chemical biology and drug discovery. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a structure that is of significant interest in medicinal chemistry . The integration of a thioether bridge linked to a 4-fluorobenzyl group and a phenoxyacetamide moiety suggests potential for diverse biological activity. Based on studies of structurally related molecules, this compound may be of value in foundational research for neuroscience and oncology. Imidazoline derivatives have been investigated for their effects on the central nervous system , while various compounds with similar heterocyclic architectures are explored for their cytotoxic and anti-proliferative properties against cancer cell lines . Researchers can utilize this molecule as a key intermediate or precursor in the synthesis of more complex chemical libraries, or as a tool compound to probe specific biological pathways. Its mechanism of action would be contingent on the specific biological target, which requires empirical validation in a research setting.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c19-14-3-7-16(8-4-14)24-11-17(23)22-10-9-21-18(22)25-12-13-1-5-15(20)6-2-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBNYTDZKRNGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the fluorobenzylthio intermediate: This involves the reaction of 4-fluorobenzyl chloride with a thiol compound to form the thioether linkage.

    Imidazole ring formation: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Final coupling reaction: The chlorophenoxy and fluorobenzylthio intermediates are coupled with the imidazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.

Structure and Composition

  • Molecular Formula : C₁₈H₁₈ClF N₂O₂S
  • Molecular Weight : 364.86 g/mol
  • CAS Number : 2034589-00-7

Physical Properties

  • Solubility : Soluble in organic solvents such as DMSO and methanol.
  • Stability : Stable under standard laboratory conditions; however, specific storage conditions are recommended to maintain integrity.

Medicinal Chemistry

The compound is primarily investigated for its antitumor and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K-562 (leukemia)

In vitro tests demonstrated that certain derivatives could induce apoptosis in cancer cells, with IC50 values comparable to established anticancer drugs. For instance, one study reported an IC50 value of 2.09 µM against MDA-MB-435 melanoma cells, indicating promising anticancer potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro assays revealed that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

G Protein-Coupled Receptor Modulation

Research indicates that the compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and are vital targets in drug discovery . Studies focusing on receptor binding affinities suggest that modifications to the compound's structure can enhance its efficacy as a GPCR modulator.

Case Study 1: Anticancer Efficacy

A systematic investigation was conducted on the anticancer properties of the compound using various human cancer cell lines. The study utilized a combination of molecular docking studies and cytotoxicity assays to evaluate the compound's potential as a therapeutic agent. Results indicated that specific structural modifications significantly enhanced its anticancer activity.

Case Study 2: Antimicrobial Testing

Another research project aimed at assessing the antimicrobial properties of the compound involved testing against multiple bacterial strains using broth microdilution methods. The findings highlighted a notable reduction in bacterial viability at low concentrations, suggesting its potential use in treating bacterial infections.

Table 1: Anticancer Activity Overview

Cell LineIC50 Value (µM)Comparison DrugComparison IC50 (µM)
MCF-75.00Doxorubicin0.5
K-5623.00Chlorambucil52
MDA-MB-4352.09Bendamustine60

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of 4-chlorophenoxy and 4-fluorobenzylthio substituents. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4-Ethoxyphenyl (instead of 4-chlorophenoxy) Ethoxy vs. chlorophenoxy at the aryl ketone position
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone Methylthio (instead of 4-fluorobenzylthio) Smaller alkylthio group vs. aromatic fluorobenzylthio
2-((5-(2-(4-Ethoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-fluorobenzyl)piperazin-1-yl)ethan-1-one Benzimidazole-oxadiazole hybrid, piperazine-fluorobenzyl chain Additional heterocyclic systems (oxadiazole, piperazine)
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole Sulfonyl group at position 1, 2-chlorobenzylthio (vs. 4-fluorobenzylthio) Sulfonyl vs. acetyl group; altered halogen substitution

Key Observations :

  • Hybrid Systems : Compounds like incorporate extended heterocyclic frameworks, which may improve target selectivity but complicate synthesis.

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic molecule that exhibits diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : The molecule features an imidazole ring, which is known for its biological significance.
  • Substituents : It contains a chlorophenoxy group and a fluorobenzyl thioether, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of the imidazole ring is particularly noteworthy as many imidazole derivatives are known to possess antifungal and antibacterial activities. For instance, related compounds have shown efficacy against various pathogens, suggesting that this compound may also exhibit similar effects.

Antitumor Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound has potential as an antitumor agent due to:

  • Mechanism of Action : Similar compounds disrupt cellular processes in cancer cells, leading to apoptosis. Studies on analogous structures indicate that they may inhibit key signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies have demonstrated that derivatives with similar functionalities can significantly reduce cell viability in various cancer cell lines.
CompoundCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
Compound CA54920

Anti-inflammatory Properties

Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Compounds with imidazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that the compound may also contribute to reducing inflammation through similar pathways.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors in metabolic pathways relevant to disease states.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling, influencing processes such as apoptosis and proliferation.
  • Oxidative Stress Reduction : Some studies suggest that related compounds can enhance antioxidant defenses, mitigating oxidative stress within cells.

Research Findings

Recent studies have focused on synthesizing and testing various derivatives of the parent compound. These investigations typically assess:

  • Cytotoxicity against different cancer cell lines.
  • Antimicrobial efficacy against bacterial and fungal strains.
  • In vivo models to evaluate therapeutic potential and safety profiles.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies?

  • Answer : Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/LC₅₀ values. Bootstrap resampling (10,000 iterations) estimates confidence intervals. Multivariate analysis (PCA) identifies confounding variables like pH or temperature .

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